Tetraphenylstibanium;hydroxide
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Overview
Description
Tetraphenylstibanium hydroxide is an organometallic compound featuring antimony as its central atom bonded to four phenyl groups and a hydroxide ion
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraphenylstibanium hydroxide can be synthesized through the reaction of pentaphenylantimony with sulfuric acid, yielding tetraphenylstibonium hydrogen sulfate, which can then be converted to the hydroxide form . Another method involves the reaction of tetraphenylstibonium chloride with a strong base such as sodium hydroxide .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Tetraphenylstibanium hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetraphenylstibonium oxide.
Substitution: The hydroxide ion can be substituted with other anions, such as halides, to form tetraphenylstibonium halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reactions with halide salts like sodium chloride or potassium bromide are typical.
Major Products:
Oxidation: Tetraphenylstibonium oxide.
Substitution: Tetraphenylstibonium halides.
Scientific Research Applications
Tetraphenylstibanium hydroxide has several applications in scientific research:
Organic Synthesis: It acts as a base in the synthesis of β-lactams from haloamides and cyclic carbamates from halocarbamates.
Materials Science: Its unique structure makes it a candidate for studying organometallic frameworks and their properties.
Catalysis: It can be used as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.
Mechanism of Action
The mechanism by which tetraphenylstibanium hydroxide exerts its effects involves its ability to act as a strong base, facilitating deprotonation reactions. The phenyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions. The hydroxide ion can participate in nucleophilic substitution reactions, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Tetraphenylphosphonium hydroxide: Similar in structure but with phosphorus instead of antimony.
Tetraphenylarsenium hydroxide: Contains arsenic as the central atom.
Comparison: Tetraphenylstibanium hydroxide is unique due to the presence of antimony, which imparts different electronic and steric properties compared to phosphorus and arsenic analogs. This uniqueness can lead to different reactivity patterns and applications in synthesis and catalysis .
Properties
CAS No. |
13371-35-2 |
---|---|
Molecular Formula |
C24H21OSb |
Molecular Weight |
447.2 g/mol |
IUPAC Name |
tetraphenylstibanium;hydroxide |
InChI |
InChI=1S/4C6H5.H2O.Sb/c4*1-2-4-6-5-3-1;;/h4*1-5H;1H2;/q;;;;;+1/p-1 |
InChI Key |
SROFHTWEIJBMNA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[OH-] |
Related CAS |
13371-35-2 |
Origin of Product |
United States |
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